molecular formula C9H15ClN2O B7988062 3-(Aminomethyl)-4-ethyl-6-methylpyridin-2(1H)-one hydrochloride

3-(Aminomethyl)-4-ethyl-6-methylpyridin-2(1H)-one hydrochloride

Cat. No. B7988062
M. Wt: 202.68 g/mol
InChI Key: AAQHRUGFWUINFS-UHFFFAOYSA-N
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Patent
US09085583B2

Procedure details

Tert-butyl((4-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamate (1.00 g, 3.75 mmol) was dissolved in a solution of hydrogen chloride in 1,4-dioxane (20 mL). The mixture was stirred for 2 hr. The reaction mixture was filtered. The residue was washed with dichloromethane, dried to afford 3-(aminomethyl)-4-ethyl-6-methylpyridin-2(1H)-one hydrochloride (593 mg, 77.9%) as a light yellow solid. LRMS (M+H+) m/z: calcd 166.11. found 167.1. 1H NMR (400 MHz, D2O): δ ppm 6.31 (s, 1 H), 4.06 (s, 2 H), 2.57 (q, J=7.86 Hz, 2 H), 2.25 (s, 3 H), 1.10 (t, J=7.53 Hz, 3 H).
Name
Tert-butyl((4-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][C:9]1[C:10](=[O:18])[NH:11][C:12]([CH3:17])=[CH:13][C:14]=1[CH2:15][CH3:16])(C)(C)C.[ClH:20]>O1CCOCC1>[ClH:20].[NH2:7][CH2:8][C:9]1[C:10](=[O:18])[NH:11][C:12]([CH3:17])=[CH:13][C:14]=1[CH2:15][CH3:16] |f:3.4|

Inputs

Step One
Name
Tert-butyl((4-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamate
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCC=1C(NC(=CC1CC)C)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
The residue was washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.NCC=1C(NC(=CC1CC)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 593 mg
YIELD: PERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.